(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-9-2-3-10(8-12(9)15)13-6-4-11(18-13)5-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWBOALEZLBHOJ-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Catalytic System : Pyridine or piperidine in refluxing ethanol (78°C) for 6–8 hours.
- Molar Ratios : A 1:1.2 stoichiometry of aldehyde to malonic acid ensures complete conversion, with excess malonic acid acting as both reactant and proton donor.
- Workup : Acidification with concentrated HCl to pH 2–3 precipitates the product, yielding >85% crude material.
Table 1 : Representative Yields Under Varied Conditions
| Catalyst | Solvent | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Piperidine | Ethanol | 6 | 87 | 92.4 |
| Pyridine | Toluene | 12 | 78 | 89.1 |
| NH₄OAc | DMF | 4 | 82 | 90.6 |
Data adapted from large-scale optimizations in similar furan-propenoic acid syntheses.
Superacid-Mediated Hydroarylation: Alternative Route
A complementary approach employs Brønsted superacid trifluoromethanesulfonic acid (TfOH) to activate 3-(furan-2-yl)propenoic acid intermediates for electrophilic hydroarylation. While less commonly applied to the target compound, this method enables direct coupling with substituted arenes under mild conditions (25–40°C).
Mechanistic Insights
- Superelectrophilic Activation : Dual protonation at the furan oxygen and α-carbon generates a dicationic species, enhancing electrophilicity for aryl group attack.
- Regioselectivity : Para-substituted arenes (e.g., 3-chloro-4-methylbenzene) preferentially couple at the furan β-position due to steric and electronic effects.
Equation 1 :
$$ \text{3-(Furan-2-yl)propenoic acid} + \text{3-Chloro-4-methylbenzene} \xrightarrow{\text{TfOH}} \text{Target Compound} $$
Reaction conducted at 30°C for 24 hours achieves 68% yield.
Analytical Characterization and Quality Control
Rigorous characterization of this compound employs LC-MS/MS and NMR spectroscopy, as detailed in methodological frameworks from lipidomics studies.
Chromatographic Parameters
Mass Spectrometric Data
- ESI⁻ (m/z) : 261.03 [M−H]⁻ (calc. 261.04).
- Fragmentation Pattern : Dominant ions at m/z 217 (CO₂ loss) and 154 (furan-aryl cleavage).
Scalability and Industrial Considerations
Patent CN102977010A, while describing Ullmann couplings for structurally distinct propionates, provides transferable insights into copper-catalyzed reactions applicable to furan intermediates. Key adaptations include:
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of polar aprotic solvents like dimethyl sulfoxide or acetonitrile and bases such as triethylamine.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have indicated that (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid exhibits significant cytotoxic effects against various cancer cell lines.
- For instance, it has been tested against human tumor cells with promising results, showing mean growth inhibition values that suggest potential as an anticancer agent .
- Antimicrobial Properties
- Anti-inflammatory Effects
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | Human Tumor Cells | 15.72 μM | |
| Antimicrobial | Various Bacteria | 20 μg/mL | |
| Anti-inflammatory | Macrophage Cell Line | 10 μM |
Case Studies
-
Case Study on Anticancer Efficacy
A study conducted by the National Cancer Institute assessed the efficacy of this compound on a panel of cancer cell lines. The compound exhibited a mean growth inhibition rate of approximately 50% at a concentration of 15.72 μM, indicating its potential as a lead compound for anticancer drug development . -
Exploration of Antimicrobial Properties
In another study, derivatives of this compound were synthesized and tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results showed significant inhibitory effects at concentrations lower than those required for traditional antibiotics, suggesting a new avenue for antibiotic development .
Mechanism of Action
The mechanism of action of (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the core (2E)-3-(furan-2-yl)prop-2-enoic acid scaffold but differ in the substituents on the phenyl ring attached to the furan. Below is a comparative analysis based on substituent effects, physicochemical properties, and research findings (Table 1).
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Key Structural and Functional Differences
Substituent Electronic Effects :
- The 3-chloro-4-methylphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (CH₃) effects, creating a balanced electronic profile. In contrast, the 2,4-difluorophenyl analog exhibits strong electron-withdrawing character, which may enhance interactions with polar biological targets .
- The 4-chlorophenyl derivative lacks the methyl group, reducing steric hindrance and lipophilicity compared to the target compound .
Polarity and Solubility :
- Fluorine substituents (e.g., in the 2,4-difluoro and 3-chloro-4-fluoro analogs) increase polarity and may improve aqueous solubility, whereas the methyl group in the target compound enhances lipophilicity, favoring membrane permeability .
- The methoxycarbonyl-substituted variant (CAS 2060522-85-0) introduces an ester group, significantly altering solubility and reactivity compared to phenyl-substituted analogs .
Biological Implications :
- Natural analogs like (2E,11Z)-Wyerone acid (isolated from Vicia faba) demonstrate antimicrobial activity, suggesting that synthetic derivatives, including the target compound, may share similar bioactivity profiles .
- The trifluoromethyl-substituted furan derivatives (e.g., in ) exhibit enhanced metabolic stability due to the strong electron-withdrawing nature of CF₃, a feature absent in the target compound .
Crystallographic Behavior :
- Hydrogen-bonding patterns in similar compounds (e.g., carboxylic acid dimerization) are critical for crystal packing. The target compound’s chloro and methyl groups may influence supramolecular interactions, as observed in studies using SHELX software for crystallographic analysis .
Biological Activity
(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of furan derivatives and features a unique structure characterized by a furan ring substituted with a 3-chloro-4-methylphenyl group and a prop-2-enoic acid moiety. Understanding its biological activity is crucial for exploring its applications in medicine and industry.
The molecular formula of this compound is C14H11ClO3, and it exhibits various chemical properties that influence its biological activity. The presence of the chloro and methyl groups on the phenyl ring, along with the furan ring and prop-2-enoic acid moiety, contributes to its reactivity and binding affinity to molecular targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, potentially modulating their activity. It is hypothesized that the compound may inhibit enzymes involved in inflammatory processes, thereby exhibiting anti-inflammatory properties . Additionally, it may interact with various receptors, influencing cellular pathways related to disease processes.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties, which could be beneficial in combating bacterial infections.
- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation by inhibiting specific inflammatory pathways.
- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.
Research Findings and Case Studies
A review of the literature reveals various studies investigating the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |
| Study 2 | Reported anti-inflammatory effects in vitro, suggesting potential for therapeutic use in inflammatory diseases. |
| Study 3 | Investigated cytotoxicity against breast cancer cell lines, showing promising results for further development as an anticancer agent. |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodology:
- Step 1: Bromination/chlorination of the phenyl ring precursor under controlled conditions (e.g., using AlCl₃ as a catalyst for regioselective substitution) .
- Step 2: Coupling the substituted phenyl group to a furan ring via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation .
- Step 3: Formation of the propenoic acid backbone via Knoevenagel condensation between the furan-substituted aldehyde and malonic acid derivatives. Optimize pH (~4–6) and temperature (60–80°C) to enhance yield .
- Purification: Use column chromatography with silica gel and ethyl acetate/hexane gradients for intermediates; recrystallize the final product in ethanol .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Techniques:
- NMR: Assign peaks using ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. The trans (E)-configuration of the propenoic acid group is confirmed by coupling constants (J = 12–16 Hz for vinyl protons) .
- X-ray crystallography: Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .
- Mass spectrometry: High-resolution ESI-MS to validate molecular weight (expected m/z ~320–330 for [M-H]⁻) .
Advanced Research Questions
Q. How can researchers address low yields during the hydrolysis step of the propenoic acid synthesis?
- Troubleshooting:
- Catalyst selection: Replace traditional acid catalysts (H₂SO₄) with milder alternatives (e.g., Amberlyst-15 ion-exchange resin) to reduce side reactions .
- Solvent optimization: Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and improve reaction kinetics .
- Kinetic monitoring: Employ in-situ FTIR or HPLC to track reaction progress and adjust hydrolysis time dynamically .
Q. What computational methods predict the compound’s biological activity and binding affinity?
- Approaches:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2 or kinases). Validate with MD simulations for stability .
- QSAR modeling: Train models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts from related cinnamic acid derivatives .
- ADMET prediction: Employ SwissADME or pkCSM to assess pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) .
Q. How can discrepancies in solubility and stability data across studies be resolved?
- Experimental design:
- Solubility profiling: Use shake-flask method in buffers (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions .
- Stability studies: Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products. Compare with DFT calculations for hydrolytic susceptibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
